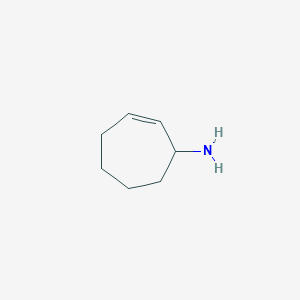

2-Cyclohepten-1-amine

Description

Properties

IUPAC Name |

cyclohept-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGNYFVGROSKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460406 | |

| Record name | 2-CYCLOHEPTEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17745-77-6 | |

| Record name | 2-CYCLOHEPTEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohepten 1 Amine

General Approaches to Cyclic Alkene Amines

The construction of cyclic alkene amines, such as 2-cyclohepten-1-amine, can be achieved through several established synthetic strategies. These methods often involve the introduction of a nitrogen-containing functionality onto a pre-existing carbocyclic scaffold.

One of the most direct methods is the hydroamination of alkenes , which involves the addition of an N-H bond across a carbon-carbon double bond. For unactivated alkenes like cycloheptene (B1346976), this transformation typically requires a catalyst to overcome the kinetic barrier. Iron-based catalytic systems have been shown to be effective for the hydroamination of unactivated olefins, including cyclic alkenes like cyclopentene (B43876) and cycloheptene, proceeding with Markovnikov selectivity. nih.gov

Another general approach is the allylic amination of alkenes. This method introduces an amine group at the position adjacent to the double bond. Transition metal catalysis is frequently employed for this transformation. nih.govnih.gov For instance, photocatalyzed allylic C-H amination reactions using thianthrene-based nitrogen sources have been developed, offering a direct route to allylic amines from simple olefins. acs.org While not specifically detailed for cycloheptene, these methods represent a viable pathway to this compound.

Furthermore, cyclic amines can be synthesized through reductive amination of cyclic ketones . This two-step process involves the condensation of a ketone with an amine to form an imine or enamine, followed by reduction. This is a widely used and versatile method for preparing a variety of cyclic amines. acs.orgresearchgate.net In the context of this compound, this would involve the reductive amination of 2-cyclohepten-1-one (B143340).

A summary of general synthetic entries to cyclic amines is presented in the table below.

| Synthetic Strategy | Starting Material | Key Reagents/Catalysts | Product Type |

| Hydroamination | Cyclic Alkene (e.g., Cycloheptene) | Iron salts (e.g., FeCl₃) | Saturated or Unsaturated Cyclic Amine |

| Allylic C-H Amination | Cyclic Alkene (e.g., Cycloheptene) | Transition metal catalysts (e.g., Pd, Ir), Photocatalysts | Allylic Amine |

| Reductive Amination | Cyclic Ketone (e.g., 2-Cyclohepten-1-one) | Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₄) | Saturated or Unsaturated Cyclic Amine |

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral amines in pharmaceuticals and other bioactive molecules. acs.org This requires the use of asymmetric synthetic methods that can control the stereochemical outcome of the reaction.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral cyclic amines, dienamine catalysis represents a relevant strategy. Chiral primary amines, such as those derived from cinchona alkaloids, can activate cyclic α,β-unsaturated ketones, like 2-cycloheptenone, to undergo vinylogous Michael additions to electrophiles with high enantioselectivity. nih.gov While this demonstrates the activation of the cycloheptenone system for γ-functionalization, related organocatalytic approaches, such as asymmetric α-amination of aldehydes derived from the ozonolysis of cyclohexene (B86901), have been successfully employed in the synthesis of chiral piperidines and could be conceptually extended to the cycloheptane (B1346806) series. ekb.eg

Transition metal catalysis is a cornerstone of asymmetric synthesis. The enantioselective hydrogenation of N-heteroarenes and enamines using chiral transition metal complexes, often featuring phosphorus-based ligands, is a well-established method for producing chiral cyclic amines. acs.org Furthermore, iridium-catalyzed asymmetric hydroamination of alkenes has been shown to be effective for cyclic alkenes, producing chiral amines with high enantioselectivity. nih.gov The development of palladium-catalyzed intermolecular aerobic dehydrogenative aromatizations allows for the arylation of amines with cyclohexanones and 2-cyclohexen-1-ones, suggesting the potential for related enantioselective aminations. organic-chemistry.org

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity under mild reaction conditions. Reductive aminases (RedAms) are a class of enzymes capable of the asymmetric reductive amination of ketones to produce chiral primary amines. rsc.org Studies have shown that RedAms can accept cyclic ketones as substrates. For example, reductive aminases from Aspergillus oryzae have been used for the amination of various cycloalkanones. h2020robox.eu Research on thermotolerant fungal reductive aminases has demonstrated the successful conversion of 2-cyclohexen-1-one (B156087) into the corresponding chiral cyclohex-2-en-1-amine with up to 87% conversion. rsc.orgmanchester.ac.uk This suggests that 2-cyclohepten-1-one would be a viable substrate for a biocatalytic approach to chiral this compound. The combination of ene-reductases and imine reductases/reductive aminases in a biocatalytic cascade can also be employed for the asymmetric synthesis of chiral amines from α,β-unsaturated ketones. chemsynthesis.com

A table summarizing asymmetric catalytic strategies is provided below.

| Catalytic Strategy | Catalyst Type | Substrate Example | Key Features |

| Organocatalysis | Chiral Primary Amine | 2-Cycloheptenone | Dienamine activation, vinylogous reactivity. |

| Transition Metal Catalysis | Chiral Ir or Pd complexes | Cycloheptene, 2-Cyclohepten-1-one | Asymmetric hydroamination, allylic amination. |

| Biocatalysis | Reductive Aminase (RedAm) | 2-Cyclohepten-1-one | High enantioselectivity, mild reaction conditions. |

The use of a chiral auxiliary is a robust and reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the use of tert-butanesulfinamide. rsc.org This chiral auxiliary can be condensed with a ketone, such as 2-cyclohepten-1-one, to form a chiral N-sulfinyl imine. Subsequent reduction of the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Acidic removal of the auxiliary then affords the chiral primary amine. wikipedia.org This methodology has been widely applied to the synthesis of a diverse range of chiral amines. acs.orgrsc.org

Another approach involves the use of chiral auxiliaries in ring-closing metathesis reactions. For instance, an enantioselective aza-Henry reaction can be used to set a stereocenter, followed by ring-closing metathesis to form the cycloheptene ring, ultimately leading to chiral cycloheptyl β-fluoro amines. nih.gov While not a direct synthesis of this compound, this strategy highlights the power of combining chiral auxiliaries with other synthetic transformations to access complex chiral cyclic amines.

Diastereoselective Synthesis

Achieving diastereoselectivity in the synthesis of seven-membered rings like cycloheptene is a significant challenge due to the ring's conformational flexibility. However, advanced catalytic methods have been developed to control the stereochemical outcome. One powerful strategy involves the catalytic enantioselective annulation of cycloheptenones with functionalized organozinc reagents, which serves as a precursor pathway to chiral this compound derivatives. rug.nl

This method utilizes a copper(II)-phosphorus amidite catalyst system to facilitate a sequential 1,4-addition and aldol (B89426) cyclization. rug.nl The key to this approach is that the stereocontrol is exerted during the initial catalytic conjugate addition step. rug.nl This strategy effectively reverses the traditional role of the cycloalkanone, which acts as the Michael acceptor instead of the donor. rug.nl The result is a highly enantioselective annulation methodology applicable to cycloheptenones, leading to bicyclic systems with controlled stereochemistry that can be further elaborated into the target amine. rug.nl

Table 1: Catalytic Enantioselective Annulation for Cycloheptenone Derivatives rug.nl

| Entry | Enone | Organozinc Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | trans/cis Ratio |

|---|---|---|---|---|---|---|

| 1 | 2-Cyclohepten-1-one | IZn(CH₂)₃CO₂Et | Bicyclo[5.3.0]decanone derivative | 85 | 96 | >99/1 |

This table illustrates the high efficiency and stereoselectivity of the copper-catalyzed annulation reaction on a cycloheptenone precursor, establishing key stereocenters for subsequent synthesis of chiral amine derivatives.

Synthesis of Substituted this compound Derivatives

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships in various chemical and biological contexts. Synthetic strategies focus on introducing functional groups to the nitrogen atom, the double bond, or other positions on the cycloheptene ring.

Strategies for Functional Group Introduction

A variety of methods exist for introducing new functional groups onto the this compound core structure. These strategies range from direct N-alkylation to more complex functionalization of the carbocyclic ring.

One straightforward approach involves the direct reaction of the primary amine. For instance, 2-cyclohepten-1-ylamine is a known starting material for the synthesis of N-substituted benzyl-cycloalkenylurea derivatives. google.com The amine can be reacted with substituted benzyl (B1604629) halides, such as 4-chlorobenzyl chloride, to produce the corresponding N-benzylcycloalkenylamine. google.com

Ring functionalization often begins with a protected or N-substituted version of the amine. A key strategy is the epoxidation of the double bond in an N-substituted this compound. The synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine has been reported, which can then undergo selective epoxidation. researchgate.net This introduces a reactive epoxide ring that can be opened by various nucleophiles to install new functional groups. researchgate.net

Furthermore, functional group interconversions on a cycloheptene ring containing a precursor group, such as a ketone, provide a versatile platform for introducing diversity. A ketone can be reduced to a hydroxyl group using reagents like sodium borohydride (B1222165) (NaBH₄). acs.org This resulting alcohol can be further functionalized, for example, through acetylation with acetic anhydride (B1165640) (Ac₂O) to form an ester, or conversion to an acetal (B89532) using ethylene (B1197577) glycol. acs.org

Table 2: Selected Strategies for Functional Group Introduction

| Starting Material Type | Reagent(s) | Functional Group Introduced | Resulting Compound Type | Reference |

|---|---|---|---|---|

| 2-Cyclohepten-1-ylamine | 4-Chlorobenzyl chloride | N-4-chlorobenzyl | N-Substituted-2-cyclohepten-1-amine | google.com |

| N-Alkyl-2-cyclohepten-1-amine | m-Chloroperbenzoic acid (m-CPBA) | Epoxide | 2,3-Epoxycycloheptyl-amine derivative | researchgate.net |

| Cycloheptene with ketone group | Sodium borohydride (NaBH₄) | Hydroxyl (-OH) | Cycloheptenol derivative | acs.org |

Stereocontrolled Derivatization

Controlling the stereochemistry during the introduction of new functional groups is essential for synthesizing specific, enantiomerically pure compounds.

A prominent example of stereocontrolled derivatization is the selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and the subsequent nucleophilic opening of the resulting epoxide. researchgate.net The reaction of the epoxide with water leads to the formation of new aminocyclitols, specifically (1RS,2RS,3RS)-3-[benzyl(methyl)amino]-1,2-cycloheptanediol and (1RS,2RS,3SR)-3-[benzyl(methyl)amino]-1,2-cycloheptanediol. researchgate.net The stereochemistry of the final diol products is dictated by the stereoselective nature of both the epoxidation and the subsequent ring-opening steps. researchgate.net

Enzymatic reactions offer another powerful tool for achieving high stereocontrol. In a synthesis targeting related cycloheptene structures, the enantioselective acetylation of a cycloheptenol was accomplished using vinyl acetate (B1210297) in the presence of Lipase (B570770) PS. acs.org This kinetic resolution effectively separated the enantiomers, yielding (+)-7β-(2-acetoxy-1α-methylethyl)-4β-methyl-2-cyclohepten-1β-ol with 93% enantiomeric excess (ee) while leaving the unreacted (-)-enantiomer. acs.org Such enzymatic methods can be applied to introduce functional groups with a high degree of stereocontrol.

Another strategy involves generating highly substituted cycloheptane scaffolds through cycloaddition reactions. For example, reacting 2-amidoallyl cations with furan (B31954) in a [4+3] cycloaddition can produce an oxygen-bridged cycloheptene, which can be further modified to create highly substituted amino-cycloheptane structures. nih.gov

Table 3: Examples of Stereocontrolled Derivatization on Cycloheptene Systems

| Starting Material | Reagent/Catalyst | Reaction Type | Product Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| N-benzyl-N-methyl-2-cyclohepten-1-amine | 1. m-CPBA 2. H₂O | Epoxidation / Ring Opening | Diol formation | Diastereoselective formation of aminocyclitols | researchgate.net |

Reaction Mechanisms and Pathways of 2 Cyclohepten 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to react with a variety of electrophilic species.

Imine Formation: As a primary amine, 2-Cyclohepten-1-amine reacts with aldehydes and ketones to form imines, also known as Schiff bases. vaia.comyoutube.comtardigrade.in This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which is formed by the nucleophilic attack of the amine on the carbonyl carbon. youtube.com Subsequent protonation of the hydroxyl group allows for its departure as water, followed by deprotonation to yield the stable C=N double bond of the imine. libretexts.org The reaction is reversible and can be driven to completion by removing the water as it forms. youtube.commsu.edu

Table 1: Examples of Imine Formation with this compound

| Carbonyl Compound | Reactant (this compound) | Product (Imine) | Reaction Conditions |

|---|---|---|---|

| Acetone |  | N-(hept-2-en-1-ylidene)cycloheptan-1-amine | Acid catalyst (e.g., p-TsOH), removal of water |

| Benzaldehyde |  | N-benzylidenecyclohept-2-en-1-amine | Methanol, reflux |

| Cyclohexanone |  | N-(cyclohept-2-en-1-yl)cyclohex-1-en-1-imine | Acid catalyst, Dean-Stark trap |

Enamine Formation: Enamines are formed from the reaction of aldehydes or ketones with secondary amines. youtube.commakingmolecules.com Therefore, this compound itself does not form an enamine directly. However, if this compound were first converted to a secondary amine (e.g., by N-alkylation), that derivative could then react with a carbonyl compound to form an enamine. The mechanism is similar to imine formation up to the creation of an iminium ion. Since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. youtube.commasterorganicchemistry.com

The nucleophilic amine group of this compound can attack and open the three-membered ring of epoxides. This reaction is a classic example of nucleophilic ring-opening and results in the formation of β-amino alcohols. science.govscielo.org.mx The reaction can proceed with or without a catalyst, although acidic or basic conditions can accelerate it. rsc.orglibretexts.org

Under neutral or basic conditions, the reaction follows an SN2 mechanism. The amine attacks the less sterically hindered carbon of the epoxide, leading to a specific regiochemical outcome. scielo.org.mxlibretexts.org For cycloheptene-derived allylic amines, the rate of this ring-opening can be slower compared to analogous cyclohexene (B86901) systems, which in some cases allows for the isolation of the intermediate epoxide. acs.org

Table 2: Regioselective Ring-Opening of Epoxides by this compound

| Epoxide | Reactant (this compound) | Major Product (β-Amino Alcohol) | Site of Nucleophilic Attack |

|---|---|---|---|

| Propylene Oxide |  | 1-((cyclohept-2-en-1-yl)amino)propan-2-ol | Terminal (less substituted) carbon |

| Styrene Oxide |  | 2-((cyclohept-2-en-1-yl)amino)-1-phenylethan-1-ol | Benzylic (more substituted) carbon under acidic catalysis, terminal carbon under basic conditions scielo.org.mx |

Reactivity of the Cycloheptene (B1346976) Ring System

The π-electrons of the carbon-carbon double bond in the cycloheptene ring are susceptible to attack by electrophiles and can participate in concerted pericyclic reactions.

The double bond in this compound can undergo electrophilic addition reactions. evitachem.com In this type of reaction, an electrophile is attacked by the π-electrons of the alkene, typically forming a carbocation intermediate, which is then attacked by a nucleophile. ksu.edu.salibretexts.org The presence of the neighboring amine group can influence the reaction's course and regioselectivity. Under acidic conditions, the amine may be protonated first, with the resulting ammonium (B1175870) group influencing the subsequent addition to the double bond.

A common example is halogenation, such as the addition of bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition, leading to a trans-dihalide product. ksu.edu.sa

Table 3: Electrophilic Addition Reactions of this compound

| Reagent | Reactant (this compound) | Product | Mechanism Notes |

|---|---|---|---|

| HBr (Hydrogen Bromide) |  | 3-bromocycloheptan-1-amine | Follows Markovnikov's rule; the proton adds to the carbon that results in the more stable carbocation. The amine group may be protonated first. |

| Br₂ (Bromine) |  | 2,3-dibromocycloheptan-1-amine | Proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition. |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edufiveable.melibretexts.org The double bond of this compound can act as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this reaction, the alkene reacts with a conjugated diene to form a six-membered ring. iitk.ac.in The reaction is highly stereospecific and provides a powerful method for constructing complex cyclic systems. wikipedia.org

Furthermore, the imines formed from this compound (as discussed in section 3.1.1) can participate in aza-Diels-Alder reactions, where the C=N bond acts as the dienophile, leading to the formation of nitrogen-containing heterocyclic compounds. wikipedia.org

Catalytic Reaction Mechanisms

Chiral amines are widely used as organocatalysts, activating substrates through the formation of transient iminium ions or enamines. While specific studies detailing this compound as a catalyst are not prevalent, its potential can be inferred from general principles of organocatalysis.

If resolved into its enantiomers, chiral this compound could theoretically be used as a catalyst. For instance, in combination with an α,β-unsaturated aldehyde, it could form a chiral iminium ion. This iminium ion has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy than the starting aldehyde, making it more reactive towards nucleophiles. acs.orgprinceton.edu This activation strategy is the basis for many enantioselective organocatalytic reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. princeton.edu The chiral amine is regenerated at the end of the catalytic cycle, fulfilling its role as a catalyst.

Conversely, this compound can be the substrate in catalytic reactions. A prominent example is catalytic hydrogenation, where, in the presence of a metal catalyst (such as Palladium, Platinum, or Nickel) and hydrogen gas, the double bond is reduced to yield cycloheptylamine. If an imine derivative of the compound is subjected to catalytic hydrogenation, the C=N bond would be reduced to an amine, a key step in reductive amination.

Organocatalytic Activation Modes

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of reactions involving substrates structurally related to this compound, several activation modes are prominent.

Iminium catalysis involves the reversible formation of an iminium ion by the reaction of a carbonyl compound with a primary or secondary amine catalyst. acs.org This process enhances the electrophilicity of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. acs.org Secondary amines are often more effective catalysts than primary amines in these transformations. acs.org

The activation of α,β-unsaturated aldehydes and ketones through iminium ion formation is a general strategy that enables various nucleophilic additions. acs.orgnih.gov The catalytic cycle is completed by the hydrolysis of the resulting enamine or iminium ion, which regenerates the amine catalyst. acs.org This activation mode is crucial for a variety of reactions, including cycloadditions and conjugate additions. acs.org

Enamine catalysis involves the reaction of a carbonyl compound with a secondary amine catalyst to form a nucleophilic enamine intermediate. makingmolecules.com This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. makingmolecules.com This mode of activation is fundamental to a vast array of organocatalytic reactions, including alkylations and aldol (B89426) reactions. makingmolecules.com

In reactions involving cyclic enones, such as derivatives of cycloheptenone, enamine catalysis facilitates vinylogous Michael additions. nih.gov For instance, the reaction of a β-methyl-substituted cyclic enone with a nitroalkene can proceed via a dienamine intermediate, formed from a chiral primary amine catalyst, to achieve a γ-site-selective addition. nih.gov The combination of a chiral pyrrolidine (B122466) for enamine formation and a hydrogen bond donor for electrophile activation can lead to highly enantioselective and diastereoselective ring-forming reactions. nsf.govwisc.edu

Hydrogen bonding catalysis utilizes the formation of hydrogen bonds to stabilize transition states and intermediates, thereby accelerating a reaction. wikipedia.org This type of catalysis can activate electrophiles, stabilize anionic intermediates, or even involve bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously. wikipedia.orgrsc.org

In the context of reactions analogous to those involving this compound derivatives, hydrogen bond donors can play a crucial role. For example, in the conjugate addition of nucleophiles to α,β-unsaturated esters, a hydrogen bond donor can activate the ester, making it more electrophilic. nsf.govwisc.edu Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety and an amine, can activate both the nucleophile (via the amine) and the electrophile (via hydrogen bonding from the thiourea). rsc.orgnih.gov This dual activation strategy is highly effective in promoting stereoselective reactions. rsc.orgnih.gov

| Catalyst Type | Activation Mode | Key Intermediates | Typical Reactions |

| Secondary Amines | Iminium Catalysis | Iminium ions | Cycloadditions, Conjugate additions acs.org |

| Primary/Secondary Amines | Enamine Catalysis | Enamines, Dienamines | Alkylations, Aldol reactions, Vinylogous Michael additions makingmolecules.comnih.gov |

| Thioureas, Squaramides | Hydrogen Bonding Catalysis | Hydrogen-bonded complexes | Michael additions, Aldol reactions, Cycloadditions wikipedia.orgrsc.orgnih.gov |

Transition Metal Catalysis Mechanisms

Transition metal complexes are powerful catalysts for a wide array of organic transformations, offering unique reactivity and selectivity.

Palladium catalysis is a versatile tool for C-C and C-N bond formation. Palladium-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. snnu.edu.cn In the context of allylic amines, palladium catalysts can facilitate allylic amination reactions. researchgate.net

Furthermore, palladium catalysis can be used for the synthesis of N-aryl anilines from cyclohexanones and 2-cyclohexen-1-ones through an aerobic dehydrogenative aromatization process. organic-chemistry.org Palladium-catalyzed C-H activation and subsequent annulation is another powerful strategy for constructing complex molecular architectures. snnu.edu.cn For instance, intramolecular direct alkenylation of cyclopropyl (B3062369) C-H bonds catalyzed by palladium provides access to fused azacycles. acs.org

| Reaction Type | Catalyst System | Key Features |

| Allylic Amination | Palladium complexes | Formation of C-N bonds at the allylic position researchgate.net |

| Dehydrogenative Aromatization | Pd/C | Synthesis of N-aryl anilines from cyclic ketones organic-chemistry.orgmdpi.com |

| Intramolecular Alkenylation | Palladium complexes with specific ligands | C-H activation to form fused heterocyclic systems acs.org |

Rhodium catalysts are particularly effective for various cycloaddition and amination reactions. researchgate.netnih.gov Rhodium(II) catalysts, for example, are known to catalyze C-H amination reactions using N-mesyloxycarbamates as nitrene precursors. rsc.org The reaction is believed to proceed through a rhodium-nitrene intermediate that undergoes C-H insertion. rsc.org

Rhodium catalysts are also employed in [5+2] cycloaddition reactions between vinylcyclopropanes and alkynes to synthesize seven-membered rings, such as cycloheptenones. nih.gov Additionally, rhodium-catalyzed amination of aryl halides with amines provides a route to N-arylated products. organic-chemistry.org

| Reaction Type | Catalyst System | Key Intermediates/Pathways |

| C-H Amination | Rhodium(II) dimers | Rhodium-nitrene intermediates rsc.org |

| [5+2] Cycloaddition | Rhodium(I) complexes | Formation of seven-membered rings nih.gov |

| N-Arylation | Rhodium complexes with N-heterocyclic carbene ligands | Amination of aryl halides organic-chemistry.org |

Mechanistic Insights into Stereoselective Processes

Achieving stereocontrol in reactions involving this compound is crucial for synthesizing enantiomerically pure compounds. Mechanistic studies have provided valuable insights into how stereoselectivity is governed by the catalyst, substrate, and reaction conditions.

One of the most direct examples of substrate-controlled stereoselectivity is the ammonium-directed epoxidation of N-substituted 2-cyclohepten-1-amines. In these reactions, the amine is protonated in situ to form an ammonium group, which then directs the epoxidation agent (like m-CPBA) to one face of the double bond. The stereochemical outcome is highly dependent on the steric and electronic nature of the substituents on the nitrogen atom. mdpi.com This directing effect allows for the synthesis of specific diastereomers of the corresponding epoxy-amino-cycloheptane.

Catalyst-controlled stereoselective processes are exemplified by the copper-catalyzed asymmetric allylic amination. In the reaction using N-arylhydroxylamines, the enantioselectivity is determined by the chiral ligand coordinated to the copper center, such as (R)-(+)-BINAM. acs.org DFT modeling of this reaction pathway suggests that stereoselectivity is established during the C-N bond-forming step. The proposed transition state is a concerted, asynchronous process involving the (BINAM)Cu(PhNO)(η²-alkene)⁺ complex, where the chiral ligand environment dictates the facial selectivity of the attack on the cycloheptene ring. acs.org

In some cases, competing reaction pathways can affect stereoselectivity. For example, in the copper/bisoxazoline-catalyzed amination of cycloheptene, an aziridination byproduct is formed alongside the desired allylic amine. diva-portal.org The formation of this byproduct indicates a competing nitrene insertion mechanism, which can lower the yield and stereoselectivity of the primary amination pathway. The balance between these pathways can be influenced by the catalyst, solvent, and the specific structure of the alkene substrate.

Solvent Effects and Reaction Kinetics

The choice of solvent and the underlying reaction kinetics are critical parameters that significantly influence the rate, yield, and selectivity of reactions involving this compound.

Solvent choice can dramatically alter the outcome of a reaction, particularly in stereoselective processes. In the copper-catalyzed asymmetric allylic C-H amination of cycloheptene, a screen of different solvents demonstrated a profound impact on both the yield and the enantiomeric excess (ee) of the product. acs.org

The table below illustrates the effect of the solvent on the asymmetric amination of cycloheptene. acs.org

As shown, non-polar, halogenated solvents like 1,2-dichloroethane (B1671644) provided the best combination of yield and enantioselectivity for this specific transformation. In contrast, coordinating solvents like THF and acetonitrile (B52724) resulted in only trace amounts of product, likely due to their ability to compete with the substrates for coordination sites on the copper catalyst, thereby inhibiting its activity. acs.org These findings underscore the importance of empirical screening of solvents to optimize catalytic reactions.

Conformational Analysis and Stereochemistry of 2 Cyclohepten 1 Amine

Conformational Preferences of the Seven-Membered Ring

Twist-Chair Conformation Studies

For seven-membered rings like cycloheptane (B1346806), a family of chair forms exists that can be interconverted through low-energy processes. scispace.com Among these, the twist-chair (TC) conformation, which possesses a C₂ axis of symmetry, is generally recognized as the most stable due to its effective minimization of both angle strain and torsional strain. scispace.comlibretexts.org In the case of cycloheptene (B1346976), the chair conformation is the ground state. cdnsciencepub.comresearchgate.net This preference arises from a balance of forces, including the eclipsing interactions of hydrogens and transannular strain (non-bonded interactions between atoms across the ring), which are less pronounced in the twist-chair geometry compared to other possible conformations like the boat or the symmetrical chair. libretexts.org

Pseudorotation Pathways and Barriers

Pseudorotation is a crucial concept in the conformational analysis of flexible rings, describing the continuous interconversion of conformers without passing through a high-energy planar state. wikipedia.org In the cycloheptane system, the chair and twist-chair forms are interconvertible through a pseudorotation pathway. scispace.com This process involves small, concerted movements of the ring atoms, allowing the molecule to explore a range of conformations with relatively low energy barriers. For cycloheptene itself, the process of ring inversion from one chair form to its mirror image involves passing through boat-like transition states. The free energy of activation for this chair inversion has been calculated to be approximately 5.0 kcal/mol, indicating a rapid interconversion at room temperature. researchgate.net

Influence of the Amine Group on Ring Conformation

The introduction of an amine group at the C1 position, adjacent to the double bond, significantly influences the conformational equilibrium of the cycloheptene ring. The substituent can occupy one of two principal positions in the stable chair conformation: pseudo-axial or pseudo-equatorial.

The preferred orientation is determined by a combination of steric and electronic factors.

Steric Hindrance : Generally, substituents prefer the less sterically crowded equatorial position to minimize unfavorable 1,3-diaxial interactions. This principle would favor the pseudo-equatorial conformation for the amine group.

Electronic Effects : The amine group's lone pair of electrons and the pi-system of the adjacent double bond can engage in electronic interactions. Intramolecular hydrogen bonding between the amine hydrogen and the pi-cloud of the double bond, a phenomenon observed in related systems like 2-cyclohexen-1-ol, could stabilize a specific conformation. mdpi.comacs.org

A-value : While specific A-values (a measure of steric preference) for a 2-cycloheptenyl system are not readily available, the principles derived from cyclohexane (B81311) systems suggest that the energetic cost of placing the amine group in a pseudo-axial position would be significant.

Studies on analogous substituted systems, such as 5-amino-5H-dibenzo[a,d]cycloheptene, have shown an equilibrium between conformers with the amino group in pseudo-axial and pseudo-equatorial positions, with the energy difference being very small (0.07 kcal/mol in one case). rsc.org This suggests that for 2-Cyclohepten-1-amine, both conformers likely exist in a dynamic equilibrium, with the pseudo-equatorial form expected to be slightly more populated.

Stereochemical Dynamics and Inversion

The stereodynamics of this compound are primarily governed by two processes: ring inversion and nitrogen inversion.

Ring Inversion : As discussed, the seven-membered ring undergoes a rapid chair-to-chair interconversion. cdnsciencepub.comresearchgate.net This process inverts the pseudo-axial and pseudo-equatorial positions of all substituents. The energy barrier for this process in the parent cycloheptene is low, and while the amine substituent will modulate this barrier, the inversion is expected to remain fast on the human timescale at ambient temperatures.

Nitrogen Inversion : The nitrogen atom of the primary amine group also undergoes rapid pyramidal inversion. libretexts.org In this process, the nitrogen atom passes through a planar transition state, rapidly interconverting its own stereocenter. This inversion occurs many thousands of times per second at room temperature for typical amines, meaning the nitrogen atom itself does not constitute a stable chiral center that would allow for the isolation of separate invertomers. libretexts.org

Diastereomeric and Enantiomeric Relationships

Stereoisomerism in this compound arises from the presence of a stereocenter.

Chirality : The carbon atom at position 1 (C1), which is bonded to the amine group, a hydrogen atom, the C2 of the double bond, and the C7 of the ring, is a chiral center. It is attached to four different groups.

Enantiomers : Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. byjus.com These are designated as (R)-2-Cyclohepten-1-amine and (S)-2-Cyclohepten-1-amine. Enantiomers have identical physical properties (e.g., boiling point, density) but rotate plane-polarized light in opposite directions. masterorganicchemistry.comtaylorandfrancis.com

Diastereomers : Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orglibretexts.org Since this compound possesses only one stereocenter, it does not have diastereomers. Diastereomers would only be possible if at least one additional stereocenter were present in the molecule.

Computational Methods in Conformational Analysis

Given the complexity and flexibility of seven-membered rings, computational chemistry plays a vital role in elucidating the conformational preferences and dynamics of molecules like this compound. scholaris.ca These methods are particularly valuable when experimental data is scarce.

High-level theoretical calculations are used to map the potential energy surface (PES) of the molecule, identifying all stable conformers (energy minima) and the transition states that connect them. acs.org Common methods employed for such analyses include:

Density Functional Theory (DFT) : Methods like B3LYP are widely used for their balance of computational cost and accuracy in predicting molecular geometries and relative energies. researchgate.netresearchgate.net

Ab Initio Methods : More computationally intensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD, CCSD(T)) provide higher accuracy for energy calculations. researchgate.netacs.orgresearchgate.net

Basis Sets : These theoretical methods are used in conjunction with basis sets (e.g., 6-311+G(d,p), cc-pVTZ) which describe the molecule's atomic orbitals. researchgate.netresearchgate.net

These computational studies can provide detailed insights into the relative energies of the pseudo-axial and pseudo-equatorial conformers, the energy barriers for ring inversion and pseudorotation, and the influence of intramolecular interactions like hydrogen bonding. dntb.gov.ua

Interactive Data Table: Energetic Properties of Cycloheptene Systems

This table presents representative energy values for conformational processes in cycloheptene, which serves as a model for the this compound system.

| Parameter | System | Value (kcal/mol) | Method | Source |

| Chair Inversion Barrier (ΔG‡) | Cycloheptene | 5.0 | CCSD(T) | researchgate.net |

| Chair Inversion Barrier (ΔG‡) | 4,4,6,6-tetramethylcycloheptene | >10 | Experimental (NMR) | cdnsciencepub.com |

| Conformational Energy Difference | 5-amino-5H-dibenzo[a,d]cycloheptene (axial vs. equatorial) | 0.07 | Experimental (NMR) | rsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including 2-Cyclohepten-1-amine. uobasrah.edu.iqbhu.ac.in By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework. uobasrah.edu.iq

The ¹H NMR spectrum of this compound would reveal distinct signals for the protons in different chemical environments. For instance, the protons on the double bond (vinylic protons) would resonate at a different frequency compared to the protons on the carbon atom bearing the amine group (the α-carbon) and those on the other saturated carbons of the seven-membered ring. The splitting patterns of these signals, arising from spin-spin coupling between neighboring protons, provide information about the connectivity of the atoms. bhu.ac.in

Similarly, the ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule. The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between sp²-hybridized carbons of the double bond and sp³-hybridized carbons of the saturated portion of the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H | ~3.5 - 4.0 | ~50 - 55 |

| C2-H | ~5.5 - 6.0 | ~130 - 135 |

| C3-H | ~5.5 - 6.0 | ~125 - 130 |

| Ring CH₂ | ~1.2 - 2.5 | ~25 - 40 |

| NH₂ | ~1.0 - 3.0 (broad) | - |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

NMR spectroscopy is a powerful tool for distinguishing between stereoisomers, such as the (R)- and (S)-enantiomers of this compound. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral derivatizing agent can lead to the formation of diastereomers, which have distinct NMR spectra. frontiersin.org For example, reacting this compound with a chiral acid would produce two diastereomeric amides, each with a unique set of chemical shifts and coupling constants, allowing for their differentiation and quantification.

The seven-membered ring of this compound is flexible and can exist in various conformations that interconvert at room temperature. acs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. montana.eduucl.ac.uk At low temperatures, the interconversion between different conformations can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a single averaged signal. ucl.ac.uk By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers and rates of these conformational interconversions. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com For this compound, MS can be used to determine its molecular weight and to gain structural information through the analysis of its fragmentation pattern. upenn.edu

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with one electron removed. The m/z value of this peak would confirm the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). libretexts.orgyoutube.com In the case of this compound, this would lead to the loss of a radical and the formation of a stable iminium ion. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. libretexts.org

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Structure |

| [M]⁺ | 111 | C₇H₁₃N⁺ |

| [M-H]⁺ | 110 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 96 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 82 | Loss of an ethyl radical |

| [CH₂=NH₂]⁺ | 30 | Result of α-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. webassign.netphcogj.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. fiveable.melibretexts.org

The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of the amine and alkene functional groups. wikieducator.org

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. libretexts.org These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=C Stretching: The carbon-carbon double bond of the cycloheptene (B1346976) ring would give rise to a weak to medium absorption band around 1640-1680 cm⁻¹. fiveable.me

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond usually appears in the region of 1020-1250 cm⁻¹. wikieducator.org

=C-H Stretching: The stretching of the C-H bonds on the double bond occurs at a frequency just above 3000 cm⁻¹. libretexts.org

C-H Stretching: The stretching of the C-H bonds in the saturated part of the ring occurs at frequencies just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Amine (C-N) | Stretch | 1020 - 1250 |

| Alkene (=C-H) | Stretch | > 3000 |

| Alkane (C-H) | Stretch | < 3000 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. researchgate.net These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. libretexts.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. faccts.deencyclopedia.pub Enantiomers of a chiral molecule will produce ECD spectra that are mirror images of each other. nih.gov By comparing the experimentally measured ECD spectrum of this compound to spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be determined. researchgate.net For molecules that are transparent in the UV-Vis region, derivatization with a chromophore can be used to enhance the chiroptical response. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inresearchgate.net Similar to ECD, the ORD curves of enantiomers are mirror images. acs.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), can be used to assign the absolute configuration of a chiral center. mgcub.ac.inresearchgate.net The comparison of experimental ORD data with that of structurally related compounds of known absolute configuration or with theoretical calculations can provide the absolute stereochemistry of this compound. acs.org

Chiral Resolution Strategies for 2 Cyclohepten 1 Amine Enantiomers

Classical Resolution Methods via Diastereomeric Salt Formation

Classical resolution by the formation of diastereomeric salts is a well-established and widely used technique for the separation of enantiomeric amines. acs.org This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated.

Selection of Chiral Resolving Agents

The success of a classical resolution hinges on the appropriate selection of a chiral resolving agent. For a basic compound like 2-Cyclohepten-1-amine, chiral acids are the resolving agents of choice. The interaction between the amine and the acid leads to the formation of diastereomeric salts with different solubilities, which is the basis for their separation.

Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, camphorsulfonic acid, and various derivatives of amino acids. The selection process is often empirical and may involve screening a variety of agents to find one that provides salts with a significant difference in solubility for the two diastereomers. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and allow for easy recovery of the resolved amine.

Table 1: Potential Chiral Resolving Agents for this compound

| Chiral Resolving Agent | Type of Acid | Key Characteristics |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, forms crystalline salts. |

| (-)-Mandelic Acid | α-Hydroxy Acid | Often effective for a range of amines. |

Fractional Crystallization Techniques

Once the diastereomeric salts are formed, they are separated by fractional crystallization. This technique relies on the differing solubilities of the diastereomeric salts in a particular solvent or solvent system. The less soluble diastereomer crystallizes out of the solution first, leaving the more soluble diastereomer in the mother liquor.

The process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to achieve saturation, followed by controlled cooling to induce crystallization of the less soluble salt. The choice of solvent is crucial and is determined experimentally to maximize the difference in solubility between the diastereomers. After separation by filtration, the resolved amine enantiomer can be liberated from the salt by treatment with a base. The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other amine enantiomer.

Kinetic Resolution Approaches

Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. sciencemadness.org This difference in reactivity allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

Enzyme-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines. In a typical lipase-catalyzed resolution, the racemic amine is acylated in the presence of an acyl donor. One enantiomer of the amine reacts preferentially, leading to the formation of an enantioenriched amide and leaving the unreacted amine enriched in the other enantiomer.

The choice of enzyme, acyl donor, and solvent are critical parameters that influence the enantioselectivity and efficiency of the resolution. Lipases such as Candida antarctica lipase (B570770) B (CALB) are frequently used for their broad substrate scope and high enantioselectivity.

Table 2: Key Parameters in Enzyme-Catalyzed Kinetic Resolution of Amines

| Parameter | Description | Common Examples |

|---|---|---|

| Enzyme | Biocatalyst for acylation | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL) |

| Acyl Donor | Reagent for acylation | Ethyl acetate (B1210297), vinyl acetate |

Organocatalytic Kinetic Resolution

In recent years, organocatalysis has emerged as a powerful tool for kinetic resolution. Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, can be used to selectively catalyze a reaction on one enantiomer of a racemic amine. For example, a chiral acylating agent in the presence of a suitable catalyst can lead to the selective acylation of one enantiomer. The success of this approach depends on the design of a catalyst that can effectively discriminate between the two enantiomers of the amine.

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), using chiral stationary phases (CSPs) are powerful analytical and preparative tools for the separation of enantiomers. mdpi.com These techniques rely on the differential interactions of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation.

For the separation of amines like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases are commonly employed. The choice of the CSP and the mobile phase composition are critical for achieving good separation. The development of a specific chromatographic method would involve screening different CSPs and optimizing the mobile phase (e.g., solvent composition, additives) to achieve baseline separation of the enantiomers. Supercritical fluid chromatography (SFC) with chiral stationary phases is also a valuable technique for the enantioseparation of amines.

Table 3: Common Chiral Stationary Phases for Amine Enantioseparation

| CSP Type | Chiral Selector | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives | Hexane/Isopropanol (B130326), Acetonitrile (B52724)/Methanol |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Aqueous buffers, Polar organic solvents |

Chiral Stationary Phase Chromatography

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers like those of this compound. mdpi.comyakhak.org This direct method involves the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase support material, typically silica (B1680970) gel. eijppr.com

For primary amines such as this compound, polysaccharide-based CSPs are particularly effective. chromatographyonline.com These phases, often derived from cellulose or amylose carbamate (B1207046) derivatives like cellulose tris(3,5-dimethylphenylcarbamate), create chiral cavities and surfaces. nih.gov The separation mechanism relies on a combination of transient interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which lead to the formation of temporary diastereomeric complexes between the enantiomers and the CSP. eijppr.com One enantiomer will form a more stable complex with the CSP, resulting in a longer retention time and enabling its separation from the other enantiomer that interacts less strongly. eijppr.com

The choice of mobile phase is critical for achieving optimal resolution. For polysaccharide-based CSPs, typical mobile phases consist of a non-polar solvent such as n-hexane or cyclohexane (B81311), mixed with an alcohol modifier like isopropanol or ethanol. mdpi.com Small amounts of a basic additive, such as diethylamine (B46881) or ethanesulfonic acid, are often incorporated to improve peak shape and reduce tailing by minimizing non-specific interactions with residual silanol (B1196071) groups on the silica support. nih.gov The precise ratio of these components, along with other parameters like flow rate and column temperature, must be optimized to maximize selectivity and resolution. chromatographyonline.com

Below is a table representing typical starting conditions for the chromatographic resolution of this compound on a polysaccharide-based CSP.

Table 1: Representative HPLC Conditions for Chiral Resolution This interactive table provides illustrative parameters for the enantioselective separation of this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak® IA or Chiralcel® OD-H | Polysaccharide-based CSP for enantiomer recognition. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) | Eluent system to control retention and selectivity. |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. |

| Temperature | 25 °C | Affects interaction kinetics and column efficiency. |

| Detection | UV at 210 nm | Wavelength for detecting the amine functionality. |

Racemization and Recycling of Unwanted Enantiomers

In industrial applications, classical resolution methods are inherently limited to a maximum yield of 50% for the desired enantiomer. researchgate.net To improve process efficiency and sustainability, it is crucial to have a method for converting the unwanted enantiomer back into the racemic mixture. This process is called racemization. whiterose.ac.uk By integrating racemization with the resolution step, the unwanted enantiomer can be continuously recycled, theoretically enabling a 100% yield of the desired enantiomer in what is known as a dynamic kinetic resolution or a Resolution-Racemization-Recycle (R3) process. whiterose.ac.ukwhiterose.ac.uk

Several methods exist for the racemization of chiral amines. A common approach involves base-catalyzed racemization. google.com This can be achieved by treating the unwanted, optically-enriched amine with a metal hydroxide, such as powdered potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com This process facilitates the deprotonation and reprotonation at the chiral center, leading to the loss of stereochemical information and the formation of the racemate.

The table below outlines an illustrative protocol for the racemization of an unwanted enantiomer of this compound based on established chemical principles.

Table 2: Illustrative Protocol for Racemization This interactive table details a representative chemical process for the racemization of an unwanted this compound enantiomer.

| Step | Reagent/Parameter | Description |

|---|---|---|

| 1. Isolation | Evaporation of mother liquor | The unwanted enantiomer is recovered from the resolution process. |

| 2. Reaction Setup | Dimethyl Sulfoxide (DMSO), Potassium Hydroxide (KOH) | The amine is dissolved in a polar aprotic solvent with a strong base. google.com |

| 3. Racemization | Heat to 80 °C, 16 hours | Thermal energy and base catalysis promote inversion of the stereocenter. google.com |

| 4. Workup | Water quench, Ether extraction | The reaction is stopped and the racemized amine is purified. |

| 5. Verification | Chiral HPLC analysis | Confirms the product is a 1:1 mixture of (R) and (S) enantiomers. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which governs its structure, stability, and reactivity. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and coupled-cluster (CC) theories are employed to solve approximations of the Schrödinger equation for a given molecule. chemicalbook.com

For 2-Cyclohepten-1-amine, these calculations can determine key electronic properties. nih.gov This includes the energies of the ground and excited electronic states, the magnitude and direction of the molecular dipole moment, and the probabilities of electronic transitions, which are quantified by oscillator strengths. nih.gov Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a picture of how the molecule will interact with other chemical species.

Illustrative Electronic State Calculation Results for this compound This table is a hypothetical representation of results from a quantum chemical calculation, illustrating the typical data obtained.

| Electronic Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 5.8 | 0.02 | HOMO → LUMO (π → π) |

| S0 → S2 | 6.5 | 0.15 | HOMO-1 → LUMO (n → π) |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. als-journal.com Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy and other properties from the molecule's electron density. als-journal.comresearchgate.net It is widely used to optimize molecular geometries, predict vibrational frequencies, and elucidate reaction mechanisms. researchgate.netresearchgate.net

For this compound, DFT calculations can yield a variety of reactivity descriptors. semanticscholar.org The energies of the HOMO and LUMO orbitals are used to calculate global reactivity indices such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which predict the molecule's reactive tendencies. semanticscholar.orgmdpi.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites), like the lone pair on the nitrogen atom, and electron-poor regions (electrophilic sites). cumhuriyet.edu.tr

Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical values for global reactivity indices derived from DFT calculations, based on typical results for similar amine compounds.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -8.50 |

| LUMO Energy | ELUMO | +1.20 |

| HOMO-LUMO Gap | ΔE | 9.70 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 4.85 |

| Electrophilicity Index | ω | 1.37 |

Molecular Dynamics Simulations for Conformational Space Exploration

The seven-membered ring of cycloheptene (B1346976) is known to be highly flexible, capable of adopting multiple low-energy conformations. scispace.comcdnsciencepub.com Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of the molecule over time. wustl.edu By solving Newton's equations of motion for the atoms in the system, MD provides a dynamic picture of the molecule's behavior. wustl.eduarxiv.org

For this compound, MD simulations can identify the most stable conformers (e.g., chair, twist-chair, boat) and the energy barriers for interconversion between them. researchgate.netscispace.com The presence of the sp²-hybridized carbons of the double bond and the amine substituent will significantly influence the conformational preferences compared to unsubstituted cycloheptane (B1346806). cdnsciencepub.com These simulations are crucial for understanding how the molecule's shape influences its physical properties and biological interactions. biomedres.us

Plausible Low-Energy Conformers of the Cycloheptene Ring The relative energies are illustrative, showing a typical distribution that might be found in a computational study.

| Conformer | Point Group Symmetry (Idealized) | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Cs | 0.00 |

| Twist-Chair | C2 | 0.5 - 1.5 |

| Boat | Cs | 2.0 - 3.0 |

| Twist-Boat | C2 | 2.5 - 3.5 |

Transition State Modeling for Reaction Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. Computational modeling is an essential tool for locating and characterizing these fleeting structures. auburn.edu

For this compound, transition state modeling using methods like DFT can elucidate the mechanisms of reactions it might undergo. Examples include its synthesis via nucleophilic substitution or its participation in reactions such as aza-Michael additions. researchgate.netauburn.edu By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand why certain products are formed over others. auburn.edu

Illustrative Transition State Analysis for a Hypothetical Reaction This table provides a conceptual example of how activation energies for competing reaction pathways would be compared.

| Reaction Pathway | Description | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Concerted [4+2] Cycloaddition | 35.5 |

| Pathway B | Stepwise Michael Addition | 24.1 |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various types of spectra, which can be invaluable for identifying a compound and interpreting experimental data. liverpool.ac.uknmrdb.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. cumhuriyet.edu.tr For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretches of the amine group, the C=C stretch of the alkene, and the C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used with DFT, can predict the ¹H and ¹³C chemical shifts of a molecule with good accuracy. als-journal.comliverpool.ac.uk These predictions are useful for assigning signals in experimental NMR spectra to specific atoms in the this compound structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding absorption wavelengths (λ_max_). cumhuriyet.edu.tr This can predict the appearance of the UV-Vis spectrum, which is related to the π-electron system of the C=C double bond.

Illustrative Predicted Spectroscopic Data for this compound These tables show representative predicted values for IR and NMR spectra based on known ranges for the functional groups present and results from related molecules.

Table 7.5.1: Predicted IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3350 - 3450 |

| C-H Stretch (sp2) | Alkene | 3020 - 3080 |

| C-H Stretch (sp3) | Alkane | 2850 - 2960 |

| C=C Stretch | Alkene | 1640 - 1660 |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1640 |

Table 7.5.2: Predicted NMR Chemical Shifts (vs. TMS)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | =C-H | 5.5 - 6.0 |

| H-C-N | 3.3 - 3.8 | |

| -CH2- (aliphatic) | 1.4 - 2.4 | |

| 13C | C=C | 125 - 135 |

| C-N | 50 - 60 | |

| -CH2- (aliphatic) | 25 - 40 |

Advanced Synthetic Transformations of 2 Cyclohepten 1 Amine

Derivatization at the Amine Nitrogen

The primary amine group of 2-cyclohepten-1-amine serves as a key handle for a variety of derivatization reactions. These transformations are not only fundamental for building molecular complexity but also play a crucial role in directing the stereochemical outcome of subsequent reactions on the cycloheptene (B1346976) ring.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amines | researchgate.net |

| N-Acylation | Acyl chlorides, Anhydrides | Amides | ontosight.ai |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | researchgate.net |

| Salt Formation | Acids (e.g., HCl, Maleic acid) | Ammonium (B1175870) Salts | ontosight.aiontosight.ai |

Functionalization of the Cycloheptene Ring

The olefinic bond in the cycloheptene ring is amenable to a wide array of transformations, allowing for the introduction of new functional groups and the creation of stereocenters.

The double bond of this compound and its derivatives can be selectively targeted by various oxidative reactions.

Epoxidation: The epoxidation of N-derivatized this compound, for example N-benzyl-N-methyl-2-cyclohepten-1-amine, can be achieved using peroxyacids like m-chloroperbenzoic acid (m-CPBA). researchgate.net These reactions can be highly stereoselective, a phenomenon known as ammonium-directed epoxidation, where the nitrogen substituent guides the oxidant to one face of the double bond. researchgate.netresearchgate.net The resulting epoxides are valuable intermediates that can undergo regioselective ring-opening with various nucleophiles. For example, treatment with sodium azide (B81097) (NaN₃) leads to the formation of azido-alcohols, which can be subsequently reduced to aminocyclitols. researchgate.net Similarly, acid-catalyzed hydrolysis of the epoxide yields diols. researchgate.net

Dihydroxylation: The direct conversion of the alkene to a vicinal diol (a glycol) can be accomplished through syn-dihydroxylation. libretexts.org Reagents such as osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, or potassium permanganate (B83412) (KMnO₄) are effective for this transformation. libretexts.org This reaction proceeds via a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.org For cyclic allylic systems, directed dihydroxylation methods can provide high levels of stereocontrol, influenced by existing functional groups like a nearby hydroxyl or a derivatized amine. researchgate.net

| Transformation | Reagents | Key Intermediate/Product | Stereochemistry | Reference |

| Epoxidation | m-CPBA | Epoxide | Syn-addition | researchgate.netopenstax.org |

| Epoxide Ring-Opening | NaN₃ / H₂O | Azido-alcohol / Diol | Anti-addition | researchgate.net |

| Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | Vicinal Diol | Syn-addition | libretexts.org |

Rearrangement reactions provide powerful methods for altering the size of the carbocyclic framework, enabling access to larger or smaller ring systems from the seven-membered template.

The Tiffeneau-Demjanov rearrangement is a classic and synthetically useful method for the one-carbon ring expansion of cycloalkanes. wikipedia.org The reaction involves treating a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org This generates a diazonium salt, which undergoes rearrangement with concomitant loss of nitrogen gas to form an expanded cyclic ketone. wikipedia.orgd-nb.info For example, a derivative of this compound could theoretically be converted to a precursor for this reaction to generate a cyclooctenone derivative. The Tiffeneau-Demjanov rearrangement is particularly effective for synthesizing five-, six-, and seven-membered rings, although yields can decrease as the initial ring size increases. wikipedia.org Its principal application is often in the synthesis of complex bicyclic or polycyclic systems. wikipedia.org Ring contraction can also be achieved under specific conditions by positioning the amine within the ring. d-nb.info

Applications in Complex Molecule Synthesis

The functionalized derivatives of this compound are valuable precursors in the synthesis of more elaborate molecules. The aminocyclitols and pseudosaccharides formed from the epoxidation and subsequent ring-opening of N-benzyl-N-methyl-2-cyclohepten-1-amine are examples of such applications. researchgate.net These highly substituted cycloheptane (B1346806) derivatives are of interest for their potential biological activities.

Furthermore, the core structure of this compound can be incorporated into polycyclic scaffolds. For instance, recent methodologies have demonstrated that amino alcohols can be used in one-pot sequences involving cycloaddition followed by a Tiffeneau-Demjanov ring expansion to generate fused bicyclic systems. acs.org The cycloheptene motif itself is a core structure in various natural products, such as certain flavanostilbenes and azulene (B44059) derivatives, underscoring the importance of synthetic routes to functionalized seven-membered rings. researchgate.netmdpi.com

Development of Novel Synthetic Methodologies

Research involving this compound and related structures continues to drive the development of new synthetic methods.

The concept of amine-directed reactions has been refined, where the nitrogen atom in cyclic allylic amines is used to control the stereoselectivity of olefin functionalization. researchgate.netresearchgate.net This strategy avoids the need for external chiral auxiliaries by leveraging the inherent functionality of the substrate.

Modern photochemical methods are also being applied. An amine-tolerant [2+2] photocycloaddition has been developed that operates in water using common copper(II) salts. acs.org This allows for the direct cyclization of unsaturated amines, which are often problematic in other photochemical reactions, to form aminobicyclo[3.2.0]heptane structures. acs.org This methodology was further showcased in a one-pot sequence combining the [2+2] cycloaddition with a Tiffeneau-Demjanov ring expansion, providing rapid access to complex 6,4-fused bicycles. acs.org

Additionally, advancements in catalysis offer greener alternatives for standard transformations. For example, photocatalytic aerobic epoxidation has emerged as a method for the epoxidation of cycloalkenols, providing an alternative to traditional stoichiometric peroxyacid reagents. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Cyclohepten-1-amine with high purity?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of cycloheptenone using ammonia and hydrogen in the presence of a catalyst (e.g., Raney nickel). Alternatively, alkylation of sulfonamide derivatives of primary amines followed by hydrolysis may yield secondary amines like this compound. Purity validation requires NMR (¹H/¹³C) and GC-MS to confirm the absence of unreacted intermediates or byproducts. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular identity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural characterization should combine spectroscopic techniques:

- NMR : Assign peaks for the cycloheptene ring (δ ~5.5–6.5 ppm for vinyl protons) and amine protons (δ ~1.5–2.5 ppm, broad).

- FTIR : Identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles, charge distribution, and frontier molecular orbitals to correlate with experimental data .

Q. What experimental controls are critical when assessing the stability of this compound in solution?

- Methodological Answer : Stability studies should include:

- Temperature Control : Accelerated degradation tests at elevated temperatures (40–60°C) to infer shelf life.

- Light Exposure : UV-vis spectroscopy to monitor photodegradation under varying light conditions.

- Oxidative Stability : Use of radical initiators (e.g., AIBN) to assess susceptibility to oxidation. Quantify degradation products via HPLC with diode-array detection .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms of this compound in CO₂ capture applications be rigorously analyzed?

- Methodological Answer : In CO₂ absorption studies, employ stopped-flow spectrophotometry to measure pseudo-first-order rate constants () under varying amine concentrations and temperatures. Use the Eyring equation to calculate activation parameters (, ). Compare with computational models (e.g., transition state theory) to validate proposed mechanisms, such as carbamate formation or zwitterion intermediates .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Discrepancies may arise from differing experimental setups (e.g., solvent polarity, trace metal impurities). To reconcile

- Isolation of Intermediates : Use LC-MS to identify short-lived species (e.g., nitroxide radicals).

- Isotopic Labeling : Track degradation pathways using ¹⁵N-labeled amine to distinguish between hydrolysis and oxidation products.

- Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to published datasets to identify outlier conditions .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodological Answer : Enantioselective routes may involve:

- Asymmetric Hydrogenation : Use chiral phosphine ligands (e.g., BINAP) with rhodium catalysts to reduce imine precursors.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture.

- Chiral HPLC : Validate enantiomeric excess (ee) using columns with cellulose-based stationary phases (e.g., Chiralpak IA) .